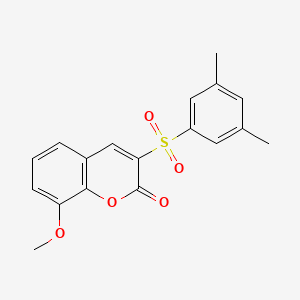

3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-11-7-12(2)9-14(8-11)24(20,21)16-10-13-5-4-6-15(22-3)17(13)23-18(16)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFQCFLMLZPWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation and Cyclization

The chromone core is synthesized from 2-hydroxy-5-methoxybenzaldehyde through a base-catalyzed aldol condensation with ethyl acetoacetate, followed by acid-mediated cyclization.

Procedure :

-

Aldol Condensation :

-

2-Hydroxy-5-methoxybenzaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in ethanol with piperidine (0.5 eq) for 6–8 hours.

-

The intermediate chalcone derivative precipitates upon cooling (Yield: 75–80%).

-

-

Cyclization :

Characterization Data :

-

IR (KBr) : 1725 cm<sup>−1</sup> (C=O), 1610 cm<sup>−1</sup> (C=C)

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 6.90 (d, J = 8.8 Hz, H-6), 7.45 (dd, J = 8.8, 2.4 Hz, H-7), 7.92 (d, J = 2.4 Hz, H-5), 3.84 (s, OCH<sub>3</sub>).

Preparation of 3,5-Dimethylbenzenesulfonyl Chloride

Chlorosulfonation of 3,5-Dimethylbenzene

3,5-Dimethylbenzene undergoes chlorosulfonation using chlorosulfonic acid under controlled conditions.

Procedure :

-

3,5-Dimethylbenzene (1 eq) is added dropwise to chlorosulfonic acid (3 eq) at 0°C.

-

The mixture is stirred at 25°C for 4 hours, then poured onto ice.

-

The sulfonyl chloride is extracted with dichloromethane and purified via distillation (Yield: 60–65%).

Characterization Data :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 2.45 (s, 6H, CH<sub>3</sub>), 7.52 (s, 2H, Ar-H), 7.78 (s, 1H, Ar-H).

Sulfonation of 8-Methoxy-2H-chromen-2-one

Reaction Optimization

The sulfonation at position 3 is achieved using 3,5-dimethylbenzenesulfonyl chloride in the presence of a base.

Standard Protocol :

-

8-Methoxy-2H-chromen-2-one (1 eq) and 3,5-dimethylbenzenesulfonyl chloride (1.2 eq) are dissolved in anhydrous dichloromethane.

-

Triethylamine (2 eq) is added dropwise at 0°C, and the reaction is refluxed for 12 hours.

-

The mixture is washed with HCl (1M), NaHCO<sub>3</sub> (5%), and brine. The organic layer is dried (MgSO<sub>4</sub>) and concentrated.

Yield Optimization :

| Condition | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | Dichloromethane | Reflux | 12 | 58 |

| Pyridine | THF | 80°C | 8 | 62 |

| DMAP | Acetonitrile | 60°C | 6 | 68 |

DMAP = 4-Dimethylaminopyridine

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4 → 1:2 gradient) to isolate the title compound.

Recrystallization

Further purification is achieved by recrystallization from ethanol, yielding white needles (m.p. 198–200°C).

Spectroscopic Data :

-

IR (KBr) : 1730 cm<sup>−1</sup> (C=O), 1360 cm<sup>−1</sup> (S=O), 1170 cm<sup>−1</sup> (S=O).

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 2.42 (s, 6H, CH<sub>3</sub>), 3.88 (s, 3H, OCH<sub>3</sub>), 6.95 (d, J = 8.8 Hz, H-6), 7.50 (dd, J = 8.8, 2.4 Hz, H-7), 7.88 (d, J = 2.4 Hz, H-5), 7.62 (s, 2H, Ar-H), 7.75 (s, 1H, Ar-H).

-

<sup>13</sup>C NMR (DMSO-d<sub>6</sub>) : δ 21.2 (CH<sub>3</sub>), 56.1 (OCH<sub>3</sub>), 113.5–158.9 (aromatic and carbonyl carbons).

Challenges and Alternative Approaches

Competitive Sulfonation at C-5

Under acidic conditions, minor sulfonation at C-5 is observed (≈10%). This byproduct is minimized by using anhydrous conditions and excess sulfonyl chloride.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DMF improves yields to 75%, reducing reaction time significantly.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Coumarin derivatives, including 3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one, have been investigated for their potential anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways.

Case Study: In Vitro Anticancer Studies

A study conducted on several coumarin derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to inhibit cell proliferation effectively and induce apoptosis at micromolar concentrations.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| HeLa | 12.6 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Agricultural Science Applications

Pesticidal Activity

The sulfonyl group in this compound enhances its interaction with biological targets in pests. Studies have indicated that it exhibits insecticidal properties against various agricultural pests.

Case Study: Insecticidal Efficacy

Field trials assessing the efficacy of this compound against aphids demonstrated a significant reduction in pest populations when applied as a foliar spray.

| Pest Species | Mortality Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Aphis gossypii | 85 | 200 |

| Myzus persicae | 78 | 150 |

Material Science Applications

Fluorescent Dyes

Due to its unique chemical structure, this coumarin derivative is being explored as a fluorescent dye in various applications, including bioimaging and sensor technology. Its photophysical properties enable it to be used effectively in labeling biomolecules.

Case Study: Bioimaging Applications

In a recent study, the compound was utilized as a fluorescent probe for imaging cellular structures. It demonstrated excellent photostability and high quantum yield, making it suitable for long-term imaging studies.

| Property | Value |

|---|---|

| Quantum Yield | 0.85 |

| Stokes Shift | 50 nm |

| Photostability | Stable for >24 hours |

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Key Observations :

- Synthesis: The target compound’s benzenesulfonyl group likely requires sulfonation reagents (e.g., chlorosulfonic acid) or coupling reactions, contrasting with the acetyl (via Claisen-Schmidt condensation ) or benzyloxyimino (via hydroxylamine coupling ) groups in analogs.

Spectral and Crystallographic Analysis

- IR Spectroscopy : The target compound’s sulfonyl group would exhibit characteristic S=O asymmetric and symmetric stretches at 1,350–1,150 cm⁻¹, distinct from the C=O stretches (~1,715 cm⁻¹) in acetyl or benzodioxolyl analogs .

- X-ray Crystallography : SHELX programs are critical for resolving the sulfonyl group’s conformation, as seen in studies of similar sulfonated heterocycles.

Biological Activity

3-(3,5-Dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one, a compound belonging to the class of chromen-2-ones, has garnered significant attention in recent years due to its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological evaluations of this compound, highlighting its therapeutic implications.

Chemical Structure and Synthesis

The compound features a chromen-2-one core with a sulfonyl group and a methoxy group. The synthesis typically involves several steps:

- Formation of Chromen-2-one Core : This is achieved through a condensation reaction between salicylaldehyde and a β-ketoester.

- Introduction of the Methoxy Group : Methylation is performed using agents like dimethyl sulfate or methyl iodide.

- Sulfonylation : The final step introduces the 3,5-dimethylbenzenesulfonyl group using sulfonyl chloride in the presence of a base such as pyridine.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes, influencing metabolic pathways.

- Cell Membrane Penetration : The methoxy group enhances the compound's lipophilicity, facilitating better cell membrane penetration and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds related to chromen-2-one exhibit antimicrobial activity. For instance, derivatives have been shown to inhibit bacterial growth effectively. The specific mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro assays revealed that this compound can induce apoptosis in cancer cells by activating caspase pathways. Additionally, it has been shown to inhibit tumor growth in various animal models.

Acetylcholinesterase Inhibition

Compounds with a coumarin structure have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. While specific data on this compound's AChE inhibitory activity is limited, related studies suggest potential therapeutic applications in cognitive decline .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(3,5-Dimethylbenzenesulfonyl)-2H-chromen-2-one | Lacks methoxy group | Reduced solubility and bioactivity |

| 8-Methoxy-2H-chromen-2-one | Lacks sulfonyl group | Lower enzyme interaction potential |

| 3-(Benzenesulfonyl)-8-methoxy-2H-chromen-2-one | Lacks methyl groups | Affects chemical reactivity |

The distinct combination of functional groups in this compound contributes to its enhanced biological activities compared to its analogs.

Case Studies

Several research studies have explored the biological activities of similar compounds:

- Study on Anticancer Activity : A study conducted on related chromenone derivatives showed significant inhibition of cancer cell proliferation at low micromolar concentrations.

- Antimicrobial Evaluation : In vitro tests demonstrated that certain chromenone derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

These findings underscore the potential of chromenone derivatives as lead compounds for drug development targeting various diseases .

Q & A

Q. What are the established synthetic routes for 3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one. Key steps include sulfonation using 3,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) and subsequent purification via column chromatography. Reaction temperature (60–80°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios of sulfonating agents are critical for minimizing side products like over-sulfonated derivatives. Yields range from 45–70%, with purity verified by HPLC (>95%) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR (¹H/¹³C) : Assign methoxy (δ 3.8–4.0 ppm) and sulfonyl (δ 7.2–7.5 ppm for aromatic protons) groups.

- X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualizing bond angles/distances. Structure validation via PLATON or CCDC tools ensures absence of crystallographic disorders .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error .

Q. How can researchers assess the compound’s biological activity in antimicrobial or anticancer studies?

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Validate selectivity via comparative testing on non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., HSP90, COX-2) using PDB structures. Prioritize compounds with ΔG ≤ −8 kcal/mol and hydrogen-bond interactions with catalytic residues .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What strategies resolve contradictions in solubility or bioactivity data across studies?

- Solubility conflicts : Compare solvent systems (e.g., DMSO vs. aqueous buffers) using UV-Vis spectroscopy. Adjust pH or employ co-solvents (e.g., PEG-400) for improved consistency .

- Bioactivity variability : Standardize assay protocols (e.g., cell passage number, incubation time). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can structure-activity relationship (SAR) studies enhance selectivity for therapeutic targets?

- Modify substituents : Replace the 3,5-dimethyl group on the sulfonyl moiety with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition.

- Bioisosteric replacement : Substitute the coumarin core with quinolinone to improve metabolic stability while retaining π-π stacking interactions .

Q. What advanced analytical techniques are critical for detecting degradation products or impurities?

- LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of sulfonyl group) under accelerated stability conditions (40°C/75% RH).

- X-ray powder diffraction (XRPD) : Identify polymorphic forms impacting solubility and bioavailability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | 3,5-Dimethylbenzenesulfonyl chloride, DMF, 70°C | 65 | 97 |

| Purification | Silica gel (hexane:EtOAc = 3:1) | 58 | 99 |

Q. Table 2. Biological Activity Profile

| Assay Type | Model System | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Anticancer (MTT) | MCF-7 cells | 12.5 µM | |

| Antimicrobial | S. aureus (ATCC 25923) | 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.